Chemical Structure, Synthesis, and Pharmacological Properties of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid
Chemical Structure, Synthesis, and Pharmacological Properties of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid
Executive Summary
The cinnoline (1,2-diazanaphthalene) scaffold is a privileged heterocyclic pharmacophore in medicinal chemistry, historically recognized for its diverse biological activities 1[1]. Among its functionalized derivatives, 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid holds distinct value as a structural bioisostere to the 4-oxoquinoline-3-carboxylic acid core found in fluoroquinolone antibiotics 2[2]. By replacing the C-2 carbon of a quinolone with a nitrogen atom, the resulting cinnoline derivative exhibits altered lipophilicity, pKa, and electronic distribution, opening novel pathways for target binding in antibacterial, anti-inflammatory, and cannabinoid receptor research.
This whitepaper provides an in-depth technical analysis of its chemical properties, a self-validating synthetic methodology, and its expanding footprint in modern drug development.
Chemical Identity and Structural Mechanics
Physicochemical Properties
The quantitative identity of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is summarized below:
| Property | Value |
| IUPAC Name | 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid |
| CAS Number | 36991-41-0 |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Canonical SMILES | CC1C=CC2NN=C(C(O)=O)C(=O)C=2C1 (Tautomeric representation) |
| InChI Key | YGYZHVHLBVRBRW-UHFFFAOYSA-N |
Tautomerism and Intramolecular Hydrogen Bonding
A critical structural feature of this compound is its tautomeric equilibrium between the 4-oxo-1,4-dihydrocinnoline form and the 4-hydroxycinnoline form. Crystallographic studies on related isosteres reveal that the molecule forms a strong intramolecular hydrogen bond between the protonated 4-oxo (or 4-hydroxy) donor and the 3-carboxylic acid acceptor 2[2].
This coplanar, rigidified geometry is not merely an artifact of crystallization; it is the exact pharmacophore required to intercalate into bacterial DNA and bind the DNA-gyrase complex. The presence of the N-2 nitrogen subtly shifts the electron density away from the carboxylic acid, slightly lowering the permeability compared to traditional quinolones but offering a distinct interaction profile with Topoisomerase IV 2[2].
Synthetic Methodologies: Causality and Workflow
Historically, cinnolines were synthesized via the Richter reaction—the cyclization of o-aminophenylpropiolic acids via diazonium intermediates 1[1]. However, this method suffers from poor regiocontrol and harsh acidic conditions.
For the targeted synthesis of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acids, the modern standard relies on the intramolecular cyclization of hydrazonomalonic acids . This route is highly scalable and regioselective. The reaction utilizes thionyl chloride (SOCl₂) to generate a highly electrophilic acid chloride intermediate, which undergoes a Friedel-Crafts-type acylation onto the electron-rich para-tolyl ring4[4].
Fig 1: Step-by-step synthetic workflow for 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.
Experimental Protocol: Self-Validating Synthesis
The following protocol outlines the optimized one-pot activation and cyclization sequence.
Causality of Reagent Selection:
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1,2-Dichlorobenzene: Chosen as the solvent because it is non-nucleophilic and possesses a high boiling point. This prevents solvent-adduct side reactions while allowing the system to reach the thermal activation energy required for ring closure 4[4].
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Thionyl Chloride (SOCl₂): Acts as the activating agent. Unlike Lewis acid-mediated cyclizations (e.g., TiCl₄) which can be highly moisture-sensitive 5[5], SOCl₂ drives off gaseous byproducts (SO₂ and HCl), pushing the equilibrium strictly toward the acid chloride intermediate.
Step-by-Step Methodology:
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Precursor Preparation: Suspend 10.0 mmol of 2-(p-tolylhydrazono)malonic acid in 20 mL of anhydrous 1,2-dichlorobenzene under an inert nitrogen atmosphere.
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Activation: Dropwise, add a solution of SOCl₂ (2.0 mL, excess) dissolved in 10 mL of 1,2-dichlorobenzene. Note: Vigorous gas evolution will occur.
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Cyclization: Heat the resulting mixture to 70 °C and maintain stirring for 5 hours. The elevated temperature provides the kinetic energy necessary for the electrophilic attack of the acid chloride onto the ortho-position of the p-tolyl ring.
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Workup: Distill off the excess thionyl chloride under reduced pressure. Allow the mixture to cool to room temperature.
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Isolation: The target compound, 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, will precipitate. Filter the crude solid, wash with cold diethyl ether to remove residual 1,2-dichlorobenzene, and recrystallize from ethanol.
Validation & Quality Control: To validate the success of the cyclization, perform FT-IR and ¹H-NMR spectroscopy. The disappearance of the broad carboxylic acid OH stretch of the malonic acid precursor and the emergence of a sharp, hydrogen-bonded ketone peak (~1630 cm⁻¹) confirm ring closure. In ¹H-NMR, the downfield shift of the aromatic protons confirms the formation of the fused heterocyclic system.
Pharmacological Relevance and Applications
The unique electronic topology of the cinnoline-3-carboxylic acid core has led to its deployment across several therapeutic domains:
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Antibacterial Isosteres: By mimicking the 4-oxoquinoline-3-carboxylic acid structure, cinnoline derivatives demonstrate competitive binding against bacterial DNA gyrase and Topoisomerase IV. The altered dipole moment provided by the N-2 nitrogen offers a strategy to overcome specific quinolone-resistant bacterial strains 2[2].
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Cannabinoid Receptor Ligands: Pharmacomodulation of the 4-oxo-1,4-dihydrocinnoline core has yielded potent, highly selective Cannabinoid Receptor Type 2 (CB2) ligands. These compounds are actively investigated for their immunomodulatory and analgesic properties without the psychoactive side effects associated with CB1 receptor activation 4[4].
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Human Neutrophil Elastase Inhibitors: Substituted cinnoline-3-carboxylates act as potent inhibitors of human neutrophil elastase. This mechanism is highly relevant for the development of therapeutics targeting chronic inflammatory pulmonary diseases, such as COPD and cystic fibrosis, where elastase overactivity degrades lung tissue 6[6].
References
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AiFChem. "6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid - AiFChem".3
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Wikipedia. "Cinnoline - Discovery and Synthesis". 1
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UCL-Bruxelles, Belgique. "Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands". 4
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RSC Publishing. "A New Cinnoline Synthesis. Part III. Alternative Routes to 4-Hydroxy-6-nitrocinnoline and 4,6-Diaminocinnoline". 5
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ResearchGate. "Synthesis, Structure, and Antibacterial Activity of 4-Imino-1,4-dihydrocinnoline-3-carboxylic Acid and 4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives as Isosteric Analogues of Quinolones". 2
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Taylor & Francis. "Cinnoline derivatives as human neutrophil elastase inhibitors". 6
Sources
- 1. Cinnoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 36991-41-0 | 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid - AiFChem [aifchem.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
